molecular formula C9H14ClN B1615672 1-Phenyl-1-propanamine hydrochloride CAS No. 24301-86-8

1-Phenyl-1-propanamine hydrochloride

Cat. No.: B1615672
CAS No.: 24301-86-8
M. Wt: 171.67 g/mol
InChI Key: GRVMJKAAXNELJW-UHFFFAOYSA-N
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Description

1-Phenyl-1-propanamine hydrochloride, also known as amphetamine hydrochloride, is an organic compound with the molecular formula C9H14ClN. It is a white crystalline powder with a characteristic amine and sour taste. This compound is heat stable and readily soluble in water . It is widely used in the chemical and pharmaceutical fields, particularly as a precursor for antidepressants or neurotransmitter-altering agents .

Preparation Methods

1-Phenyl-1-propanamine hydrochloride can be synthesized through the reaction of amphetamine with hydrochloric acid. The process involves dissolving amphetamine in an appropriate amount of hydrochloric acid, followed by crystallization and drying . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-Phenyl-1-propanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-1-propanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a raw material for synthesizing other organic compounds.

    Biology: The compound is studied for its effects on neurotransmitter systems.

    Medicine: It serves as a precursor for antidepressants and other therapeutic agents.

    Industry: It is utilized in the production of various chemical products

Comparison with Similar Compounds

1-Phenyl-1-propanamine hydrochloride is similar to other compounds such as:

These compounds are unique in their specific uses and effects, highlighting the versatility of this compound in various fields.

Properties

IUPAC Name

1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVMJKAAXNELJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947136
Record name 1-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24301-86-8
Record name 1-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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